尼非卡兰 hydrochloride
描述
科学研究应用
尼非卡兰盐酸盐在科学研究中具有广泛的应用:
化学: 它被用作模型化合物来研究钾通道阻滞剂的作用。
生物学: 研究人员使用尼非卡兰来研究钾通道在细胞生理学中的作用。
作用机制
尼非卡兰盐酸盐通过阻断钾通道发挥作用,特别是延迟整流钾电流的快速成分 . 这种作用延长了心室和心房肌细胞的动作电位持续时间和有效不应期 . 该化合物还阻断瞬时外向钾电流、内向整流钾电流和 ATP 敏感性钾电流 . 它不影响钠电流或缓慢激活的延迟整流钾通道 .
类似化合物:
胺碘酮: 另一种用于类似适应症的 III 类抗心律失常药物.
索他洛尔: 一种 III 类抗心律失常药物,也具有β-阻滞特性.
比较:
尼非卡兰与胺碘酮: 尼非卡兰是一种纯粹的钾通道阻滞剂,而胺碘酮还具有β-阻滞和钙通道阻滞特性.
尼非卡兰与索他洛尔: 索他洛尔同时具有β-阻滞和钾通道阻滞作用,这与尼非卡兰不同,尼非卡兰是一种纯粹的钾通道阻滞剂.
生化分析
Biochemical Properties
Nifekalant hydrochloride interacts with several cardiac K+ channels . Besides the rapid component of the delayed rectifier K+ current, Nifekalant also blocks the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K current . It does not affect the Na+ current and slowly activating delayed rectifier K+ channel, and it does not have β-adrenergic activity .
Cellular Effects
Nifekalant hydrochloride has a significant impact on various types of cells and cellular processes. It is known to prolong the QT interval, which is the main measurable drug effect . It also decreases heart rate and increases left ventricular end-diastolic pressure .
Molecular Mechanism
The molecular mechanism of Nifekalant hydrochloride involves its interaction with various K+ channels. By blocking these channels, it increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . This blocking action is the primary mechanism through which Nifekalant hydrochloride exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nifekalant hydrochloride change over time. A population pharmacokinetic (PK)-pharmacodynamic (PD) model well described the pharmacodynamic effect (QTc interval prolongation) of Nifekalant . The Emax and EC50 from the study were 101 ms and 342 ng/mL, respectively .
Dosage Effects in Animal Models
In animal models, the effects of Nifekalant hydrochloride vary with different dosages. A study conducted on monkeys revealed that a dose of 0.3 mg/kg induced a negative lusitropic effect, recognized as a decrease in the maximal rate of reduction in left ventricular pressure and a prolonged isovolumic relaxation time .
Metabolic Pathways
Its primary mechanism of action involves the blocking of various K+ channels, which suggests that it may interact with enzymes or cofactors associated with these channels .
Transport and Distribution
The transport and distribution of Nifekalant hydrochloride within cells and tissues are described by a two-compartment model with first-order elimination . The population mean clearance (CL) was 53.8 L/h. The population mean distribution volume of the central (Vc) and peripheral (Vp) compartments was 8.27 L and 45.6 L, respectively .
Subcellular Localization
The subcellular localization of Nifekalant hydrochloride is not explicitly known. Given its mechanism of action, it is likely that it localizes to areas of the cell where K+ channels are present .
准备方法
合成路线和反应条件: 尼非卡兰盐酸盐的制备涉及 6-亚氨基-1,3-二甲基尿嘧啶的氨解反应 . 该过程包括几个步骤:
氨解反应: 6-亚氨基-1,3-二甲基尿嘧啶发生氨解反应形成中间体化合物。
偶联反应: 然后将中间体与 2-(2-羟乙基氨基)乙胺偶联。
硝化反应: 所得化合物被硝化引入硝基。
盐酸盐形成: 最后,将化合物转化为其盐酸盐形式。
工业生产方法: 在工业环境中,尼非卡兰盐酸盐是通过将冻干粉末溶解在盐水中制备的,制成最终含尼非卡兰 2 mg/mL 的注射液 . 该溶液在给药前一小时内制备,并在黑暗中储存以保持稳定性 .
化学反应分析
反应类型: 尼非卡兰盐酸盐主要发生以下类型的反应:
氧化反应: 硝基可以在特定条件下还原为氨基。
取代反应: 该化合物可以发生取代反应,特别是在芳香环上。
常用试剂和条件:
氧化反应: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
取代反应: 卤素或亲核试剂等试剂可用于取代反应。
主要形成的产物:
硝基还原: 形成的主要产物是相应的胺。
取代反应: 根据取代基的不同,可以合成尼非卡兰的各种衍生物。
相似化合物的比较
Amiodarone: Another class III antiarrhythmic agent used for similar indications.
Sotalol: A class III antiarrhythmic drug that also has beta-blocking properties.
Comparison:
Nifekalant vs. Amiodarone: Nifekalant is a pure potassium channel blocker, whereas amiodarone also has beta-blocking and calcium channel-blocking properties.
Nifekalant vs. Sotalol: Sotalol has both beta-blocking and potassium channel-blocking effects, making it different from nifekalant, which is a pure potassium channel blocker.
Nifekalant hydrochloride stands out due to its specificity for potassium channels and its rapid action, making it a valuable agent in the treatment of ventricular arrhythmias .
属性
IUPAC Name |
6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5.ClH/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29;/h5-8,14,20,25H,3-4,9-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVGGQKNWAKOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048374 | |
Record name | Nifekalant hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130656-51-8 | |
Record name | Nifekalant hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130656-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MS 551 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130656518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifekalant hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIFEKALANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPP5R0MDQS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Nifekalant Hydrochloride?
A1: Nifekalant Hydrochloride primarily acts as a potassium channel blocker. [] It exhibits a relatively non-selective binding affinity for several cardiac potassium channels. []
Q2: How does Nifekalant Hydrochloride's potassium channel blocking activity translate into its antiarrhythmic effect?
A2: By blocking potassium channels, Nifekalant Hydrochloride prolongs the duration of the cardiac action potential, particularly the repolarization phase. This effectively increases the refractory period of the myocardium (both atrial and ventricular), making it less susceptible to re-entrant circuits, a common mechanism for arrhythmias. []
Q3: Does Nifekalant Hydrochloride have any other notable pharmacological effects besides potassium channel blocking?
A3: While its primary mechanism is potassium channel blockade, Nifekalant Hydrochloride has a mild positive inotropic effect, meaning it can slightly enhance the force of heart contractions. [, ] This is in contrast to some other class III antiarrhythmics that can have negative inotropic effects.
Q4: What is the molecular formula and weight of Nifekalant Hydrochloride?
A4: The molecular formula of Nifekalant Hydrochloride is C18H25N5O5 • HCl, and its molecular weight is 427.89 g/mol. []
Q5: Are there any spectroscopic data available for Nifekalant Hydrochloride?
A5: While specific spectroscopic data may vary depending on the study and the analytical technique used, multiple studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of Nifekalant Hydrochloride. [, ]
Q6: What is known about the stability of Nifekalant Hydrochloride under various conditions?
A6: While specific stability data might be found in pharmaceutical development literature, the research papers provided don't delve into detailed stability profiles under various conditions.
Q7: What is the primary route of administration for Nifekalant Hydrochloride?
A7: Nifekalant Hydrochloride is primarily administered intravenously. [, , , ]
Q8: What is the typical half-life of Nifekalant Hydrochloride?
A8: The half-life (t1/2) of Nifekalant Hydrochloride has been reported to be approximately 1.3 to 1.5 hours. [, ]
Q9: Is Nifekalant Hydrochloride metabolized in the body, and if so, how?
A9: While the provided papers don’t elaborate on the detailed metabolic pathways of Nifekalant Hydrochloride, they do mention that renal excretion is an important elimination route for the drug. []
Q10: How does renal function affect the pharmacokinetics of Nifekalant Hydrochloride?
A10: As renal excretion is a significant elimination pathway for Nifekalant Hydrochloride, patients with renal failure, particularly those on hemodialysis, require dose adjustments to prevent drug accumulation. [, ]
Q11: What types of cardiac arrhythmias has Nifekalant Hydrochloride been investigated for treating?
A11: Nifekalant Hydrochloride has been studied for its efficacy in treating a range of ventricular tachyarrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF), especially in life-threatening situations and when other antiarrhythmics have failed. [, , , , , , , , , , , , , , , ]
Q12: What is the efficacy of Nifekalant Hydrochloride in terminating ventricular tachycardia (VT) and ventricular fibrillation (VF)?
A12: Numerous studies highlight the efficacy of Nifekalant Hydrochloride in terminating VT and VF, including cases refractory to other treatments like lidocaine and direct current cardioversion. [, , , , , , , , , , , , , , , ]
Q13: Has Nifekalant Hydrochloride been investigated for use in specific clinical scenarios or patient populations?
A13: Yes, Nifekalant Hydrochloride has been specifically investigated in:
- Perioperative Settings: Preventing and treating VT during or after cardiac surgery, especially in patients with impaired left ventricular function. [, , ]
- Acute Coronary Syndromes: Managing life-threatening ventricular arrhythmias in patients with acute myocardial infarction. [, , ]
- Out-of-Hospital Cardiac Arrest: Used as a rescue therapy for refractory VF in out-of-hospital cardiac arrest settings. [, , , , ]
- Hemodialysis Patients: Managing ventricular arrhythmias in patients with renal failure undergoing hemodialysis. [, ]
Q14: Is Nifekalant Hydrochloride effective in patients with impaired left ventricular function?
A14: Notably, Nifekalant Hydrochloride appears to be effective in managing ventricular arrhythmias in patients with impaired left ventricular function, a population often considered high-risk and sensitive to the negative inotropic effects of some antiarrhythmics. [, , ]
Q15: Are there any known instances of Nifekalant Hydrochloride resistance?
A15: While Nifekalant Hydrochloride is effective in many cases, some patients do not respond to the treatment. This resistance has been observed particularly in patients with chronic structural heart disease who may have already received other antiarrhythmic medications. []
Q16: What are the potential adverse effects associated with Nifekalant Hydrochloride?
A16: The most notable adverse effect of Nifekalant Hydrochloride is QT interval prolongation, which can potentially lead to a dangerous arrhythmia called Torsades de Pointes. [, , , , , ] This risk necessitates careful monitoring of the QT interval, especially during continuous infusion and dose adjustments.
Q17: Are there any factors that might increase the risk of Nifekalant Hydrochloride-induced Torsades de Pointes?
A17: Several factors might increase the risk of Torsades de Pointes, including:
- High Doses: Excessive doses of Nifekalant Hydrochloride can significantly prolong the QT interval, increasing susceptibility to Torsades de Pointes. [, ]
- Electrolyte Imbalances: Conditions like hypokalemia (low potassium levels) can exacerbate QT prolongation and increase the risk of Torsades de Pointes. []
- Concomitant Medications: Co-administration of other drugs that prolong the QT interval can have additive effects and increase the risk of Torsades de Pointes. []
- Bradycardia: Patients with a slow heart rate might be more susceptible to the proarrhythmic effects of Nifekalant Hydrochloride. []
Q18: What analytical techniques are commonly employed to determine Nifekalant Hydrochloride concentrations in biological samples?
A18: High-performance liquid chromatography (HPLC) with UV detection is frequently used to measure Nifekalant Hydrochloride concentrations in plasma. [, , ] This method allows for sensitive and specific quantification of the drug for pharmacokinetic studies and therapeutic drug monitoring.
Q19: Are there any specific considerations or challenges in the analytical methods used for Nifekalant Hydrochloride?
A19: Developing a reliable and accurate HPLC method requires careful optimization of several parameters, including:- Extraction Efficiency: Ensuring efficient extraction of Nifekalant Hydrochloride from the biological matrix (like plasma) is crucial for accurate quantification. []- Chromatographic Separation: Choosing an appropriate HPLC column and mobile phase composition is essential to separate Nifekalant Hydrochloride from other components in the sample, including metabolites and endogenous substances. [, , , ]- Detection Sensitivity: The method should be sensitive enough to detect Nifekalant Hydrochloride at clinically relevant concentrations. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。